Hydrogen Bond Donor Absence: Dioxolo-Fused vs. Standard Pyrazoloquinolines
The target compound has zero hydrogen bond donor (HBD) groups, a feature conferred by the fully substituted N1-ethyl acetate and the absence of NH or OH moieties on the core [1]. In contrast, structurally related 2-arylpyrazolo[4,3-c]quinolin-4-one derivatives—such as the A₃ adenosine receptor antagonists described by Baraldi et al.—retain a lactam NH (HBD = 1) or, in reduced forms, an amine NH (HBD = 2 at the 4-position) [2]. HBD count is a critical parameter in CNS multiparameter optimization (MPO) scoring for blood-brain barrier penetration and oral bioavailability prediction.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | HBD = 0 (PubChem computed; Cactvs 3.4.8.24) |
| Comparator Or Baseline | 2-Phenyl-2,5-dihydro-pyrazolo[4,3-c]quinolin-4-one (core of A₃ antagonist series): HBD = 1 (lactam NH). Reduced 4-amino analogs: HBD ≥ 1. |
| Quantified Difference | ΔHBD = −1 to −2 (target vs. pyrazoloquinolinone comparators); zero HBD places target in a distinct MPO desirability quadrant for CNS-targeted libraries. |
| Conditions | Computed descriptors from PubChem (Cactvs 3.4.8.24) for target; structural analysis of published pyrazoloquinolinone series. |
Why This Matters
For researchers procuring compounds for CNS or permeability-sensitive assays, the zero-HBD profile distinguishes this compound from most commercially available pyrazoloquinolinones and may reduce P-glycoprotein recognition.
- [1] PubChem. CID 20852496. Computed Properties: Hydrogen Bond Donor Count = 0. Cactvs 3.4.8.24 (PubChem release 2025.09.15). View Source
- [2] Baraldi PG, Tabrizi MA, Preti D, Bovero A, Fruttarolo F, Romagnoli R, et al. New 2-arylpyrazolo[4,3-c]quinoline derivatives as potent and selective human A₃ adenosine receptor antagonists. J Med Chem, 2005, 48(15): 5001–5008. View Source
